molecular formula C11H20N6 B14880359 N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B14880359
M. Wt: 236.32 g/mol
InChI Key: AZLLIUMAYKEJMO-UHFFFAOYSA-N
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Description

N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpiperazine with pyrimidine derivatives under controlled conditions. One common method involves the use of 2-chloro-5-chloromethylpyridine, which reacts with N-ethylpiperazine in the presence of potassium carbonate at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound may also interact with other signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to its specific structural features and its potential for diverse applications in scientific research and industry. Its ability to interact with multiple molecular targets makes it a valuable compound for further investigation.

Properties

Molecular Formula

C11H20N6

Molecular Weight

236.32 g/mol

IUPAC Name

N'-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C11H20N6/c1-16-6-8-17(9-7-16)10-2-4-13-11(15-10)14-5-3-12/h2,4H,3,5-9,12H2,1H3,(H,13,14,15)

InChI Key

AZLLIUMAYKEJMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)NCCN

Origin of Product

United States

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